molecular formula C20H26N4 B5105102 N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5105102
M. Wt: 322.4 g/mol
InChI Key: XRVQYYVEBAKVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also commonly referred to as TBBPA or tetrabromobisphenol A and is used as a flame retardant in various products, including electronic devices, plastics, and textiles.

Mechanism of Action

The mechanism of action of N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body. For example, studies have shown that the compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been shown to have various biochemical and physiological effects. For example, the compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. The compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine in lab experiments is its high purity and yield. The compound is also relatively stable and can be easily synthesized using standard laboratory equipment. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine. One direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail, which could lead to the development of more potent and specific inhibitors. Additionally, future studies could investigate the potential toxicity of the compound and develop methods to minimize its negative effects.

Synthesis Methods

The synthesis method for N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine involves the reaction of 4-tert-butylbenzaldehyde and 4-(2-pyridyl)piperazine in the presence of a base catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at room temperature, and the product is obtained through filtration and recrystallization. The yield of the product is typically high, and the purity can be confirmed through various analytical techniques, including NMR and IR spectroscopy.

Scientific Research Applications

N-(4-tert-butylbenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its antibacterial and antifungal properties.

properties

IUPAC Name

1-(4-tert-butylphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-20(2,3)18-9-7-17(8-10-18)16-22-24-14-12-23(13-15-24)19-6-4-5-11-21-19/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVQYYVEBAKVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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